molecular formula C8H15N2O5P B13768362 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate CAS No. 52870-25-4

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate

Cat. No.: B13768362
CAS No.: 52870-25-4
M. Wt: 250.19 g/mol
InChI Key: GNWOSSPXKVFSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

52870-25-4

Molecular Formula

C8H15N2O5P

Molecular Weight

250.19 g/mol

IUPAC Name

2-[2-cyanoethyl(ethoxy)phosphoryl]oxyethyl carbamate

InChI

InChI=1S/C8H15N2O5P/c1-2-14-16(12,7-3-4-9)15-6-5-13-8(10)11/h2-3,5-7H2,1H3,(H2,10,11)

InChI Key

GNWOSSPXKVFSFR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCC#N)OCCOC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate typically involves the reaction of ethyl (2-cyanoethyl)phosphonate with 2-(carbamoyloxy)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the phosphonate group allows it to mimic the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, the cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate
  • CAS Registry Number : 52870-25-4
  • Molecular Formula : C₈H₁₅N₂O₅P
  • Structure: Features a phosphonate core with three substituents: Ethyl group (O-linked). 2-cyanoethyl group (P-linked). 2-(carbamoyloxy)ethyl group (O-linked), containing an amide functional group.

Key Characteristics: The compound combines a phosphonate backbone with polar substituents (cyano and carbamoyloxy groups), which influence its solubility, stability, and reactivity.

Comparison with Structurally Similar Compounds

Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate (CAS 757-44-8)

  • Molecular Formula : C₁₂H₂₉O₆PSi
  • Substituents :
    • Two ethyl groups (O-linked).
    • 2-(triethoxysilyl)ethyl group (P-linked), containing a silicon-ether moiety.
  • Key Differences: The silicon-based substituent enables applications in silanization (surface modification) and polymer crosslinking, unlike the target compound. Higher molecular weight (328.41 g/mol vs. 250.19 g/mol) and increased hydrophobicity due to the triethoxysilyl group. Used in flame retardancy for lignin nanoparticles, achieving 3.2% phosphorus content when grafted .

Ethyl-p-nitrophenyl Phosphonate (CAS 2104-64-5)

  • Molecular Formula: C₈H₁₀NO₅P (estimated)
  • Substituents :
    • Ethyl group (O-linked).
    • p-nitrophenyl group (P-linked), featuring a strong electron-withdrawing nitro group.
  • Key Differences :
    • The nitro group enhances electrophilicity , making it more reactive in hydrolysis or nucleophilic substitution compared to the carbamoyloxy group.
    • Applications in pesticides and chemical intermediates, leveraging its stability and reactivity .

2-Ethylhexyl methylphosphonofluoridoate (CAS 458-71-9)

  • Molecular Formula : C₉H₂₀FO₂P
  • Substituents :
    • Methyl group (P-linked).
    • 2-ethylhexyl group (O-linked).
    • Fluoride substituent.
  • Key Differences :
    • Fluorination increases electronegativity and stability, often seen in nerve agents or agrochemicals.
    • The target compound lacks fluorine, reducing toxicity but also altering reactivity in biological systems .

2-(Diethylamino)ethyl ethyl methylphosphonite (CAS N/A)

  • Molecular Formula: C₉H₂₂NO₂P
  • Substituents: Ethyl and methyl groups (P-linked). 2-(diethylamino)ethyl group (O-linked), containing a tertiary amine.
  • Key Differences: The amine group enables coordination chemistry (e.g., metal binding) and pH-dependent solubility. Potential use in catalysis or surfactants, contrasting with the target compound’s amide-driven bioactivity .

Comparative Analysis Table

Compound Name CAS RN Molecular Formula Key Substituents Applications
This compound 52870-25-4 C₈H₁₅N₂O₅P Cyanoethyl, carbamoyloxyethyl Potential agrochemicals, drug delivery
Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate 757-44-8 C₁₂H₂₉O₆PSi Triethoxysilyl ethyl Flame retardants, surface modification
Ethyl-p-nitrophenyl Phosphonate 2104-64-5 C₈H₁₀NO₅P p-Nitrophenyl Pesticides, reactive intermediates
2-Ethylhexyl methylphosphonofluoridoate 458-71-9 C₉H₂₀FO₂P Fluoride, 2-ethylhexyl Neurotoxic agents, agrochemicals
2-(Diethylamino)ethyl ethyl methylphosphonite N/A C₉H₂₂NO₂P Diethylaminoethyl Catalysis, surfactants

Research Findings and Functional Insights

  • Phosphorus Content : Compounds like Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate exhibit high phosphorus content (3.2%), critical for flame retardancy, whereas the target compound’s phosphorus utility depends on its substituents’ stability .
  • Reactivity : Fluorinated and nitro-substituted phosphonates (e.g., CAS 458-71-9, 2104-64-5) show higher electrophilicity, favoring hydrolysis or pesticidal activity. The target’s carbamoyloxy group may enable enzymatic interactions or slow degradation .
  • Biological Compatibility : The carbamoyloxy group’s amide linkage suggests compatibility with biomolecules, positioning the target compound for pharmaceutical applications, unlike silicon- or fluorine-containing analogs .

Biological Activity

2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C₇H₁₄N₃O₄P
  • Molecular Weight : 223.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the phosphonate group allows for significant interactions with enzymes and receptors, potentially influencing pathways related to cell signaling and metabolism.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-Cancer Properties

A study evaluating the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate, a related compound, demonstrated significant anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells. The treatment resulted in reduced tumor volume and cell count, suggesting that similar phosphonate derivatives may possess comparable anti-cancer properties through apoptosis induction via caspase pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of phosphonates. Compounds within this class have been investigated for their ability to protect neuronal cells from damage induced by oxidative stress and inflammation, which are common in neurodegenerative diseases.

Case Study 1: Antioxidant and Anti-Cancer Effects

In vivo studies have shown that related phosphonates can significantly reduce EAC cell proliferation. The mechanism involved apoptosis induction through the upregulation of caspase 3 and downregulation of osteopontin levels, indicating a targeted approach in cancer therapy .

Case Study 2: Radiation Protection

Research on S-[2-[(2'-carbamoylethyl)amino]ethyl] phosphorothioate revealed substantial radiation protection activity. At doses of 600 mg/kg, the compound provided approximately 70% protection against radiation-induced damage, highlighting the potential therapeutic applications of phosphonates in oncology .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₇H₁₄N₃O₄PAntioxidant, Anti-cancer
Ethyl (E)-2-cyano-3-(4-hydroxyphenyl) acrylateC₉H₉N₃O₄Anti-cancer
S-[2-[(2'-carbamoylethyl)amino]ethyl] phosphorothioateC₇H₁₄N₂O₂PSRadiation protection

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.